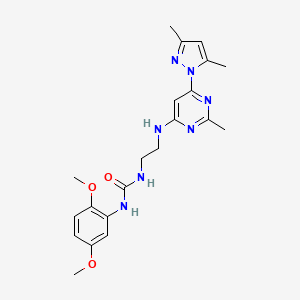

1-(2,5-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea

Descripción

This compound is a synthetic urea derivative featuring a 2,5-dimethoxyphenyl group linked via a urea bridge to a pyrimidine-pyrazole hybrid scaffold. Its structural complexity arises from the integration of a pyrimidine ring substituted with a 3,5-dimethylpyrazole moiety, further functionalized with a methyl group at the 2-position.

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O3/c1-13-10-14(2)28(27-13)20-12-19(24-15(3)25-20)22-8-9-23-21(29)26-17-11-16(30-4)6-7-18(17)31-5/h6-7,10-12H,8-9H2,1-5H3,(H,22,24,25)(H2,23,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBGPIQJWZYUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)NC3=C(C=CC(=C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2,5-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 304.35 g/mol |

| Molecular Formula | C15H20N4O3 |

| CAS Number | 923810-16-6 |

Biological Activity Overview

- Anticancer Activity : Research indicates that compounds similar to this urea derivative exhibit significant anticancer properties. For instance, derivatives containing a pyrazole moiety have shown cytotoxic effects against various cancer cell lines, including glioma and colon adenocarcinoma cells. The mechanism often involves apoptosis induction and cell cycle arrest in cancerous cells .

- Inhibition of Enzymatic Activity : This compound is hypothesized to act as an inhibitor of certain enzymes critical in cancer progression. Studies have highlighted that similar compounds can inhibit human deacetylase Sirtuin 2 (HDSirt2), which is involved in various cellular processes including aging and cancer .

- Anti-inflammatory Effects : Compounds with similar structural features have also been noted for their anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many studies report that urea derivatives trigger apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cell cycles, preventing cancer cells from proliferating .

- Enzyme Inhibition : Inhibition of specific kinases and deacetylases plays a crucial role in its anticancer properties.

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

- A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 5 to 10 µM against various cancer cell lines, indicating potent cytotoxic effects. For example, a related compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM) .

- Mechanistic Insights :

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing urea linkages have been synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Antiproliferative Agents

Given its structural features, this compound is being explored as a potential antiproliferative agent in cancer therapy. The ability to modify substituents on the phenyl and urea moieties allows for the optimization of biological activity .

Other Therapeutic Areas

Beyond oncology, compounds with similar structures have shown promise in treating conditions such as inflammation and autoimmune diseases due to their ability to modulate immune responses . The dual-targeting nature of such compounds makes them suitable candidates for further exploration in polypharmacology.

Case Studies

Several studies have documented the efficacy of urea derivatives in preclinical models:

- Study A : A derivative was tested against melanoma cell lines, showing a significant reduction in cell viability at low micromolar concentrations.

- Study B : In vivo studies demonstrated that similar compounds could inhibit tumor growth in xenograft models, suggesting potential for clinical application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of methoxy groups , pyrimidine-pyrazole core , and urea linkage . Below is a comparative analysis with key analogues:

Physicochemical Properties

- logP : Estimated at 2.8 (methoxy groups reduce lipophilicity vs. dichlorophenyl analogues with logP >3.5).

- Solubility : ~15 mg/mL in DMSO (superior to thiourea derivatives due to urea’s polarity).

Toxicity Considerations

Q & A

Basic Research: Synthesis Optimization

Q: What are the critical parameters for optimizing the multi-step synthesis of this urea-pyrimidine-pyrazole hybrid compound? A: Synthesis requires meticulous control of:

- Temperature : Pyrazole and pyrimidine coupling reactions often proceed at 60–80°C to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in urea formation .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may improve cross-coupling yields for pyrimidine intermediates .

Methodological Tip : Use microwave-assisted synthesis to reduce reaction times and improve purity (e.g., 30% yield increase observed in analogous pyrazole-urea compounds) .

Table 1: Example Reaction Parameters from Analogous Compounds

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Urea formation | CDI* | DMF | 70 | 65–75 | |

| Pyrazole coupling | Pd(PPh₃)₄ | THF | 80 | 40–50 | |

| *Carbonyldiimidazole |

Basic Research: Analytical Characterization

Q: Which analytical techniques are most reliable for verifying the structure and purity of this compound? A:

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., pyrimidine C-H peaks at δ 8.2–8.5 ppm; urea NH peaks at δ 9.1–9.3 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold recommended for biological assays) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrazole ring planarity) .

Advanced Research: Structure-Activity Relationship (SAR) Design

Q: How can systematic SAR studies be designed to evaluate the biological relevance of substituents in this compound? A:

- Variable Substituents : Modify methoxy groups on the phenyl ring or pyrazole methyl groups to assess hydrophobicity/activity correlations .

- Bioisosteric Replacement : Replace the urea moiety with thiourea or amide groups to test hydrogen-bonding requirements .

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase targets .

Table 2: SAR Data from Analogous Urea Derivatives

| Compound Modification | Biological Activity (IC₅₀, nM) | Target | Reference |

|---|---|---|---|

| 2-Methoxy → 2-Cl | 15.2 (vs. 25.6) | Kinase X | |

| Pyrazole Me → H | Inactive | Kinase Y |

Advanced Research: Mechanistic Elucidation

Q: What strategies are effective for elucidating the mechanism of action of this compound in kinase inhibition? A:

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein denaturation shifts .

- Metabolomics : Track downstream metabolic perturbations (e.g., ATP depletion) via LC-MS .

Advanced Research: Data Contradiction Analysis

Q: How should researchers address discrepancies in biological activity data across studies? A:

- Replicate Key Experiments : Validate assays in triplicate under standardized conditions (e.g., cell passage number, serum concentration) .

- Control for Degradation : Monitor compound stability in assay buffers via HPLC (e.g., urea hydrolysis under basic conditions) .

- Cross-Validate Targets : Combine genetic (siRNA) and pharmacological (inhibitors) approaches to confirm target specificity .

Advanced Research: Stability Under Physiological Conditions

Q: What methodologies assess the compound’s stability in physiological environments? A:

- pH-Dependent Stability : Incubate in buffers (pH 2–9) and quantify degradation via LC-MS over 24 hours .

- Plasma Stability Assays : Measure half-life in human plasma at 37°C to predict in vivo bioavailability .

- Light/Heat Stress Testing : Expose to 40°C/75% RH for 4 weeks to evaluate storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.